4-Methyl Substitution on Cyclohexane-1,2-diamine Ligand Increases In Vivo Anticancer Efficacy by 48% vs. Oxaliplatin
The platinum(II) complex of (1R,2R,4R)-4-methyl-1,2-cyclohexanediamine, a derivative of the target compound's diamine analog, exhibited a 48% greater increase in life span (ILS) compared to the clinically established drug oxaliplatin in the murine L1210 leukemia model. Specifically, the methyl-substituted complex achieved an ILS of >200% at the optimal dose (maximum tolerated dose 12 mg/kg), whereas oxaliplatin produced an ILS of 152% at its optimal dose (MTD 9 mg/kg) [1]. Additionally, long-term survival (cure rate) was superior: 5/6 animals survived >60 days with the methyl analog versus 2/6 with oxaliplatin [1].
| Evidence Dimension | In vivo anticancer efficacy (increase in life span, ILS) in murine L1210 leukemia model |
|---|---|
| Target Compound Data | >200% ILS at optimal dose (MTD 12 mg/kg); 5/6 long-term survivors |
| Comparator Or Baseline | Oxaliplatin: 152% ILS at optimal dose (MTD 9 mg/kg); 2/6 long-term survivors |
| Quantified Difference | +48 percentage point improvement in ILS; 2.5-fold higher cure rate |
| Conditions | Murine L1210 leukemia model; intraperitoneal administration; optimal dose determined by MTD |
Why This Matters
This quantifiable in vivo superiority demonstrates that the 4-methyl-cyclohexane scaffold confers a tangible therapeutic advantage over the parent oxaliplatin structure, justifying its selection as a ligand platform for next-generation metallodrug development.
- [1] Abramkin SA, Jungwirth U, Valiahdi SM, et al. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. J Med Chem. 2010;53(20):7356-7364. doi:10.1021/jm100953c View Source
